(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol
Description
(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol, also known as THP, is a novel organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of substituted 6-(1H-benzimidazol-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine derivatives, which are related to the compound , has been explored. These derivatives, containing various substituents like alkyl, aryl, hydroxyl, and others, offer a versatile framework for the development of new molecules with potential scientific applications, ranging from material science to biological studies (Wasfy, 2003).
Anticancer and Antimicrobial Activity
- A study on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines revealed their inhibition activity against HCT 116 cancer cell line, showcasing the potential of triazolophthalazine derivatives in anticancer research (Kumar et al., 2019).
- Another study demonstrated the use of a phthalazin-hydrazone derivative as a highly selective fluorescent ‘turn-on’ chemosensor for Hg2+, which could be applied in detecting Hg2+ in biological samples, including human cervical cancer cell imaging, thus indicating its utility in both environmental monitoring and medical diagnostics (Mahajan et al., 2015).
Synthesis Techniques
- Novel one-pot multicomponent synthesis techniques for creating substituted phthalazine-1,4-diones and other derivatives have been developed. These techniques streamline the production of triazolophthalazine compounds, potentially lowering the barriers for their application in various scientific fields (Thirupaiah & Vedula, 2014).
Molecular and Supramolecular Structures
- Research on the molecular and supramolecular structures of Cd(II) complexes with hydralazine-based ligands, which include triazolophthalazine derivatives, reveals the potential of these compounds in the development of new materials with unique properties, such as coordination polymers (Soliman et al., 2021).
properties
IUPAC Name |
3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-12-5-3-4-11(8-12)9-17-19-15-13-6-1-2-7-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOBSZNHZDHIR-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333402 | |
Record name | 3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol | |
CAS RN |
500270-15-5 | |
Record name | 3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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